(S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride
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Overview
Description
“(S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride” is a chemical compound with the molecular formula C17H27ClN6O5 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR and HPLC/GC . These techniques can provide detailed information about the compound’s structure, including the arrangement of its atoms and the nature of its chemical bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 394.43*36.45 g/mole. Other properties such as its solubility, melting point, and boiling point would typically be determined experimentally.Scientific Research Applications
Synthesis Methods
Research has focused on developing efficient synthetic methods for related compounds, emphasizing high yield and purity. For instance, Bingbing Zhao et al. (2017) established a rapid synthetic method for an intermediate compound used in biologically active compounds like omisertinib (AZD9291), achieving an 81% total yield through acylation, nucleophilic substitution, and reduction steps. This demonstrates the potential for synthesizing complex molecules efficiently, which could be applied to compounds similar to "(S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride" (Zhao et al., 2017).
Intermediate Compounds
Research also includes the synthesis of related intermediate compounds, which are crucial for the production of biologically active molecules. For example, the work by P. Baillargeon et al. (2017) on synthesizing tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate sheds light on the isostructural family of compounds, highlighting the importance of molecular structure in the synthesis of complex molecules (Baillargeon et al., 2017).
Application in Drug Synthesis
The synthetic strategies and intermediates discussed in these studies are relevant to the broader context of drug synthesis and development. For example, the efficient catalytic epoxidation reaction for synthesizing an epoxyketone intermediate, reported by Bin Qiu et al. (2019), is critical in the synthesis of carfilzomib, a proteasome inhibitor used in cancer therapy. This highlights the potential application of related synthetic methods in the development of therapeutic agents (Qiu et al., 2019).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O5.ClH/c1-17(2,3)28-16(25)22-13(5-4-10-20-15(18)19)14(24)21-11-6-8-12(9-7-11)23(26)27;/h6-9,13H,4-5,10H2,1-3H3,(H,21,24)(H,22,25)(H4,18,19,20);1H/t13-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVONNGVXPOXGB-ZOWNYOTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542375 |
Source
|
Record name | tert-Butyl [(2S)-5-[(diaminomethylidene)amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride | |
CAS RN |
99306-64-6 |
Source
|
Record name | tert-Butyl [(2S)-5-[(diaminomethylidene)amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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